Cyclopentadienylrhenium tricarbonyl

Übersicht

Beschreibung

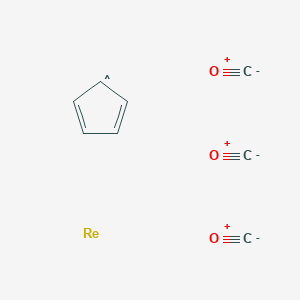

Cyclopentadienylrhenium tricarbonyl is a chemical compound with the molecular formula C8H5O3Re and a molecular weight of 335.33 g/mol . This organometallic compound consists of a rhenium atom coordinated to three carbonyl groups and a cyclopentadienyl ring. It is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- typically involves the reaction of rhenium pentachloride with cyclopentadiene in the presence of carbon monoxide. The reaction is carried out under controlled conditions, often involving elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

McMurry Coupling for SERM Derivatives

The McMurry reaction facilitates carbon-carbon bond formation between cyclopentadienylrhenium tricarbonyl derivatives and aromatic ketones. For example:

-

Reaction : Coupling of propionylthis compound with 4,4′-dihydroxybenzophenone yields alkenes (e.g., 6a–e ) with >60% efficiency .

-

Mechanism : Titanium-mediated reductive coupling under inert conditions.

-

Applications : Synthesis of selective estrogen receptor modulators (SERMs) like 7a–e , where the Re(CO)₃ group replaces the β-phenyl group in tamoxifen derivatives .

| Product | Yield | Key Features |

|---|---|---|

| 6a–e | >60% | Halogenated intermediates for aminoalkyl chain functionalization |

| 7a–e | 42–65% | Antagonist effects on ERα via steric hindrance of helix 12 |

Ligand Substitution and Complexation

This compound undergoes ligand exchange to form pyridylmethyl derivatives:

-

Synthesis : Tosylation of 2-pyridylmethanol (8 ) with TsCl/KOH, followed by NaCp addition, yields pyridylmethylcyclopentadienyl intermediates. Subsequent reaction with [ReBr(THF)₂(CO)₃]₂ forms 11 (28% yield) .

-

Photochemical Activation : Irradiation at 300 nm converts dicarbonyl intermediates to tricarbonyl complexes .

Structural Insight :

-

The Re–C bond length in (E)-7a is 1.33 Å, shorter than ferrocifen’s 1.37 Å, reducing steric bulk .

-

CpRe(CO)₃ stabilizes ERα antagonists by displacing coactivators via interactions with His-524 .

Nucleophilic Additions to Cyclopentenones

Electrophilic cyclopentenones react with organometallic reagents to form substituted cyclopentadienes:

-

Example : Addition of 1-propynylmagnesium bromide to 2,3,5-tris-(4-methoxyphenyl)cyclopentenone (11 ) yields 12b , a precursor to acylcyclopentadienes .

-

Challenges : Hydration of alkyne 12b to ketone 13b remains inefficient under transition metal catalysis .

Stability and Radiopharmaceutical Potential

-

Biostability : The CpRe(CO)₃ unit remains intact in biological media, making it suitable for 99mTc/¹⁸⁸Re radiopharmaceuticals .

-

Lipophilicity : Enhanced membrane permeability compared to ferrocene derivatives .

Comparative Reaction Yields

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| McMurry Coupling | TiCl₄, Zn, THF | 60–65% | |

| Pyridylmethyl Complexation | [ReBr(THF)₂(CO)₃]₂, NaCp | 28–42% | |

| Thallium-Mediated Synthesis | TlOEt, Re(CO)₅Br | 74–97% |

Challenges and Limitations

-

Steric Hindrance : Bulky CpRe(CO)₃ complicates nucleophilic additions to highly substituted cyclopentenones .

-

Byproducts : Elevated temperatures (>60°C) during amination lead to degradation .

This compound’s modular synthesis and stability under physiological conditions position it as a cornerstone in organometallic drug design. Ongoing research focuses on optimizing coupling efficiencies and expanding its utility in targeted radiotherapy .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Agents

Cyclopentadienylrhenium tricarbonyl has been explored as a potential anticancer agent, particularly in the development of organometallic selective estrogen receptor modulators (SERMs). Research has demonstrated that compounds incorporating the CpRe(CO)₃ moiety exhibit antiproliferative effects on breast cancer cell lines, showing efficacy comparable to tamoxifen, a well-known anti-estrogen .

- Mechanism of Action : The mechanism by which these compounds exert their effects involves interaction with estrogen receptors, leading to apoptosis in hormone-dependent and independent breast cancer cell lines. The stability and lipophilicity of the CpRe(CO)₃ unit enhance its bioavailability and therapeutic potential .

- Radiopharmaceutical Development : Additionally, CpRe(CO)₃ complexes have been considered for radiopharmaceutical applications. The incorporation of radionuclides such as and into these complexes allows for dual-functionality in imaging and therapy, paving the way for innovative cancer treatment strategies .

Catalysis

Asymmetric Catalysis

this compound complexes have shown promise in asymmetric catalysis. A planar chiral variant has been utilized effectively for enantioselective phenyl transfer reactions to aldehydes, demonstrating high levels of enantioselectivity .

- Catalytic Efficiency : The unique electronic and steric properties of the CpRe(CO)₃ complex facilitate the formation of chiral centers with excellent yields. This application is particularly relevant in the synthesis of pharmaceuticals where chirality is crucial for biological activity .

Materials Science

Thin Film Deposition

In materials science, this compound serves as a precursor for thin film deposition techniques. Its volatility and stability make it suitable for chemical vapor deposition (CVD) processes used in creating high-quality rhenium films on various substrates .

- Applications in Electronics : The films produced from CpRe(CO)₃ are used in electronic applications, including semiconductor devices and sensors, due to their favorable electrical properties and compatibility with existing fabrication technologies .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents (SERMs) | Comparable efficacy to tamoxifen |

| Radiopharmaceuticals | Dual functionality for imaging and therapy | |

| Catalysis | Asymmetric catalysis | High enantioselectivity in reactions |

| Materials Science | Thin film deposition | High-quality rhenium films for electronics |

Wirkmechanismus

The mechanism of action of rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- involves its ability to coordinate with various ligands and substrates. The compound’s unique electronic structure allows it to participate in a range of chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

- Manganese, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)-

- Technetium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)-

- Iron, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)-

Comparison: Cyclopentadienylrhenium tricarbonyl is unique due to the presence of the rhenium atom, which imparts distinct electronic and structural properties compared to its manganese, technetium, and iron analogs.

Biologische Aktivität

Cyclopentadienylrhenium tricarbonyl (CpRe(CO)₃) is an organometallic compound that has garnered attention in the field of medicinal chemistry due to its unique biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a rhenium atom coordinated to three carbon monoxide (CO) ligands and a cyclopentadienyl group, which contributes to its lipophilicity and stability in biological environments. Its structure can be represented as follows:

This configuration allows for significant interaction with biological molecules, facilitating its therapeutic potential.

Anticancer Activity

In Vitro Studies : Research has demonstrated that this compound exhibits potent anticancer properties across various cancer cell lines. Notably, it has shown IC50 values ranging from 1.4 to 1.9 μM , indicating significant cytotoxic effects against human cervical carcinoma (HeLa) cells and other cancer types . The mechanism of action involves:

- Mitochondrial Targeting : The compound selectively accumulates in mitochondria, leading to mitochondrial dysfunction and subsequent apoptosis or ferroptosis .

- DNA Interaction : Studies suggest that the compound may intercalate with DNA, disrupting replication and transcription processes .

Case Studies : A study highlighted the antiproliferative effects of a this compound derivative on breast cancer cell lines, where it exhibited behavior similar to tamoxifen, a well-known anti-estrogen drug . This suggests potential applications in hormone-sensitive cancers.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 1.4 - 1.9 | Mitochondrial dysfunction, apoptosis |

| MCF-7 | 0.023 | DNA intercalation, apoptosis |

| A549 | 5.0 | Reactive oxygen species generation |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Its lipophilic nature enhances membrane permeability, allowing it to disrupt bacterial cell membranes effectively. Research indicates that it has shown activity against various bacterial strains, although specific IC50 values are less documented compared to its anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, leading to damage and apoptosis.

- Endoplasmic Reticulum (ER) Stress : By accumulating misfolded proteins, it triggers the unfolded protein response (UPR), contributing to cell death pathways .

- Selective Estrogen Receptor Modulation : As a selective estrogen receptor modulator (SERM), certain derivatives have shown promise in targeting estrogen-dependent cancers by mimicking the action of estrogen .

Clinical Implications

The promising results from preclinical studies suggest that this compound could serve as a lead compound for developing novel anticancer therapies. Its ability to target specific cellular pathways offers a potential advantage over traditional chemotherapeutics that often have broader toxicity profiles.

Eigenschaften

InChI |

InChI=1S/C5H5.3CO.Re/c1-2-4-5-3-1;3*1-2;/h1-5H;;;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNHOYLCNXAAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5O3Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153007 | |

| Record name | Rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12079-73-1 | |

| Record name | Rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentadienylrhenium tricarbonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.